4-去甲氧基-11-去氧达诺霉素

描述

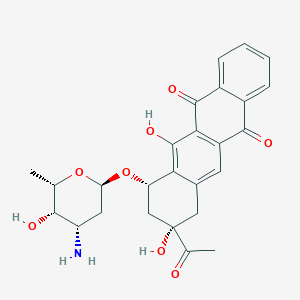

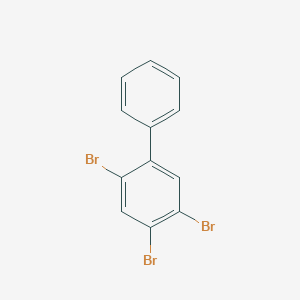

4-Demethoxy-11-deoxydaunorubicin is an impurity of Daunorubicin, which is an anthracycline antibiotic used in the treatment of acute myeloid and lymphocytic leukemia . It has adverse reactions such as cardiotoxicity and bone marrow suppression .

Synthesis Analysis

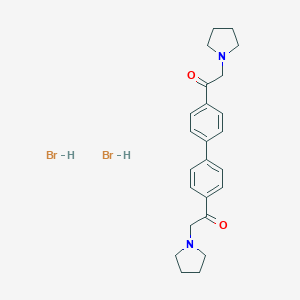

The synthesis of 4-Demethoxy-11-deoxydaunorubicin and its analogs has been described in the literature . The starting tetraline was prepared from 5-methoxy-2-tetralone by reaction with ethynyl magnesium bromide at 20°C for 22 hours .Molecular Structure Analysis

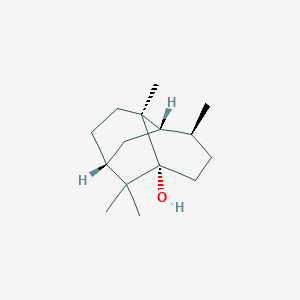

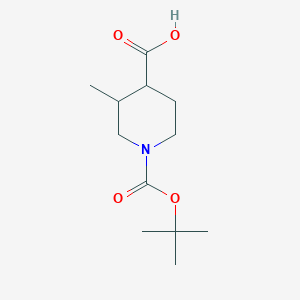

The molecular formula of 4-Demethoxy-11-deoxydaunorubicin is C26H27NO8 . The molecular weight is 481.5 g/mol.Chemical Reactions Analysis

The chemical reactions of 4-Demethoxy-11-deoxydaunorubicin are complex and involve interactions among the drug, DNA, and enzymes . A striking biphasic dose-response curve has been observed for the 4-demethoxy derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Demethoxy-11-deoxydaunorubicin include a density of 1.49±0.1 g/cm3 and a boiling point of 706.4±60.0 °C .科学研究应用

DNA Damage and Cytotoxicity in Cancer Cells:

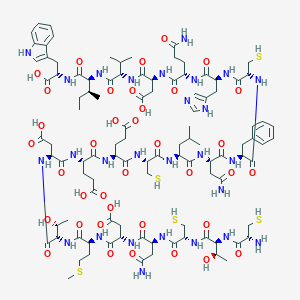

- 研究表明,4-去甲氧基-11-去氧达诺霉素及相关化合物可在白血病细胞中引起单链DNA断裂,表明其在癌症治疗中的潜力。这些DNA断裂可能是由DNA拓扑异构酶II的作用引起的,类似于阿霉素和其他插入剂(Capranico, Soranzo, & Zunino, 1986)。

- 另一项研究检查了其对人急性髓样白血病细胞的细胞毒性和DNA损伤,表明其在抗白血病活性中起着重要作用(Limonta et al., 2008)。

抗菌和细胞毒活性:

- 对蒽环类糖苷的研究,包括4-O-去甲基-11-去氧阿霉素,表明其在体外具有抗菌和细胞毒活性。这些化合物还对实验性肿瘤具有活性(Cassinelli et al., 1982)。

癌症临床研究:

- 一项II期临床研究评估了4-去甲氧基达诺霉素在晚期小细胞肺癌患者中的应用,观察到一些患者的放射影像有轻微改善,并且一些患者的症状有所改善(Milroy et al., 2004)。

- 另一项研究比较了新的4-去甲氧基蒽环类药物与母药的抗肿瘤效果和心脏毒性,显示在体外和小鼠中更多的细胞毒性,一些类似物表现出较少的心脏毒性(Penco et al., 1983)。

药代动力学和代谢:

- 在癌症患者中探讨了4-去甲氧基达诺霉素的临床药代动力学,突出了其快速代谢为潜在活性代谢物(Zanette et al., 2004)。

与DNA的相互作用:

- 研究调查了第二代蒽环类药物与核小体结构中DNA的相互作用,显示这些药物更倾向于孤立的多核苷酸区域而不是核小体(Cera et al., 1991)。

未来方向

The future directions of research on 4-Demethoxy-11-deoxydaunorubicin could involve further investigation into its mechanism of action and potential therapeutic applications. A lack of correlation has been noted among DNA binding affinity, induction of strand breaks, and cytotoxic activity of these chromophore-modified derivatives . This suggests that multiple actions of anthracyclines at the DNA level are responsible for their cytotoxic activity, which is not simply related to inhibition of a specific DNA-dependent enzyme and/or function .

属性

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO8/c1-11-22(29)17(27)8-19(34-11)35-18-10-26(33,12(2)28)9-13-7-16-21(25(32)20(13)18)24(31)15-6-4-3-5-14(15)23(16)30/h3-7,11,17-19,22,29,32-33H,8-10,27H2,1-2H3/t11-,17-,18-,19-,22+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGDDTIYKPCVEG-NIQDUIQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Demethoxy-11-deoxydaunorubicin | |

CAS RN |

77312-66-4 | |

| Record name | 4-Demethoxy-11-deoxydaunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077312664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)

![6-Methoxybenzo[d]thiazole-2-carbaldehyde](/img/structure/B50793.png)

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-[ethyl(3-methylbutyl)amino]-](/img/structure/B50794.png)